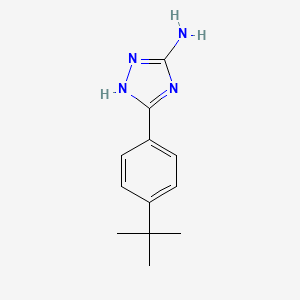![molecular formula C17H16ClN3O3S2 B2414125 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 899976-13-7](/img/structure/B2414125.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Efficacy and Safety Research on similar compounds, such as sertaconazole, demonstrates their potential in treating fungal infections due to their antifungal activity and safety profile. Sertaconazole, for example, has been shown to be highly effective in the treatment of Pityriasis versicolor, achieving a 100% cure rate without adverse effects, underscoring the significance of these compounds in antimycotic therapy (Nasarre et al., 1992).
Pharmacological Effects The pharmacological actions of diazoxide, a nondiuretic thiazide derivative, offer insights into the vascular effects of related compounds. Diazoxide has been observed to reduce peripheral resistance, indicating potential applications in managing blood flow and hypertension (Nayler et al., 1968).
Toxicological Studies Toxicological studies on compounds such as 2,4-D dichlorophenoxyacetic acid provide essential data on the safety, risk factors, and potential adverse effects associated with chemical exposure. Understanding the toxicology of similar compounds is crucial for assessing their safety for human use (Hiran & Kumar, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of these ions, along with water, from the body .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal osmotic balance in the renal tubules. This leads to an increase in the osmolarity of the urine, promoting water excretion (diuresis). The increased excretion of sodium and chloride ions can also lead to secondary effects, such as the loss of potassium ions (hypokalemia) and an increase in serum uric acid .
Pharmacokinetics
As a thiazide-like compound, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the compound’s action is diuresis, or increased urine production. This can help to reduce fluid retention (edema) and lower blood pressure. The loss of potassium ions can have additional effects on cardiac function, while the increase in serum uric acid can impact kidney function and potentially contribute to the development of gout .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its diuretic effect can be enhanced or reduced by the patient’s hydration status and dietary salt intake. Additionally, factors such as liver function can influence the compound’s metabolism and hence its efficacy and potential side effects .
Propriétés
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWLTGMLVQFMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
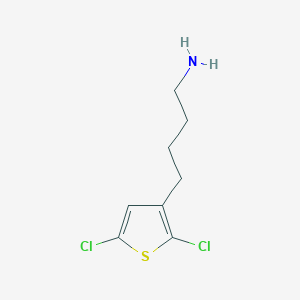
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)
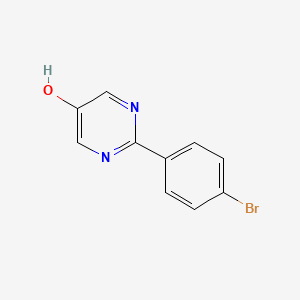
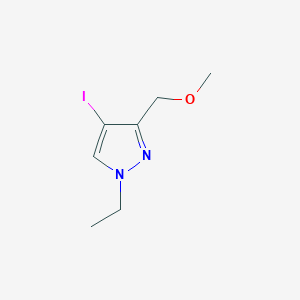
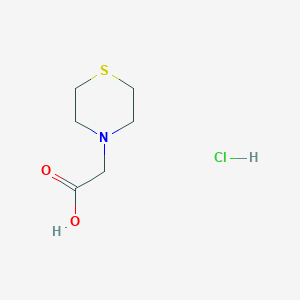
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
